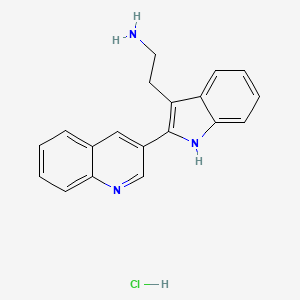
2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride typically involves multi-step organic reactions. The starting materials often include quinoline and indole derivatives, which undergo a series of reactions such as alkylation, cyclization, and amination to form the desired product. The reaction conditions may vary depending on the specific synthetic route, but common conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reagents like sodium hydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations in industrial production include the selection of efficient catalysts, the use of high-purity starting materials, and the implementation of rigorous quality control measures to ensure the consistency of the final product.
化学反应分析
Types of Reactions
2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline and indole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may involve varying temperatures, pressures, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline and indole derivatives with additional functional groups, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of new compounds with different functional groups attached to the quinoline or indole rings.
科学研究应用
2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and target specific molecular receptors.
Industry: It is used in the development of new materials, such as polymers and dyes, as well as in the production of specialty chemicals.
作用机制
The mechanism of action of 2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride can be compared with other similar compounds, such as:
4-(2-Quinolin-3-yl-1H-indol-3-yl)-butylamine monohydrochloride: This compound has a similar structure but with a butylamine group instead of an ethylamine group. It may exhibit different chemical and biological properties due to the variation in the alkyl chain length.
2-(2-Quinolin-3-yl-1H-indol-3-yl)-methylamine monohydrochloride: This compound has a methylamine group instead of an ethylamine group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of quinoline and indole moieties makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H18ClN3 |
|---|---|
分子量 |
323.8 g/mol |
IUPAC 名称 |
2-(2-quinolin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C19H17N3.ClH/c20-10-9-16-15-6-2-4-8-18(15)22-19(16)14-11-13-5-1-3-7-17(13)21-12-14;/h1-8,11-12,22H,9-10,20H2;1H |
InChI 键 |
XDGZVKVEGHSHIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=C(C4=CC=CC=C4N3)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


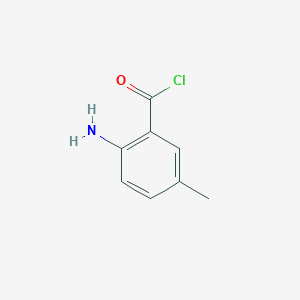
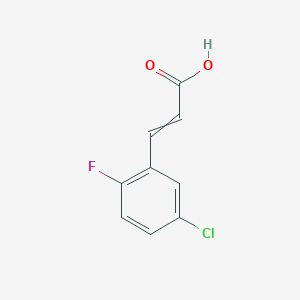
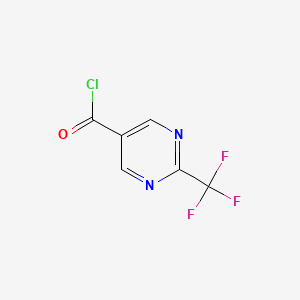
![N-(2,3-dimethylcyclohexyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12443638.png)
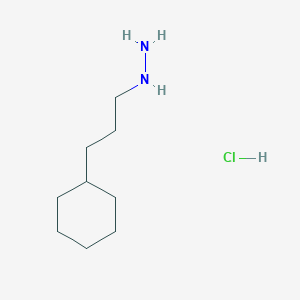
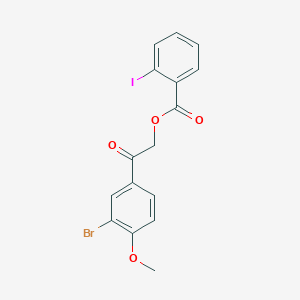
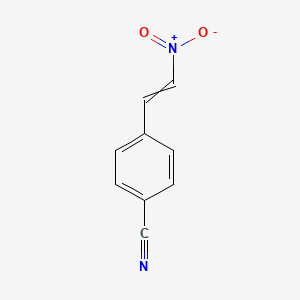
![Ethyl 2-[(methylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12443670.png)
![3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B12443678.png)

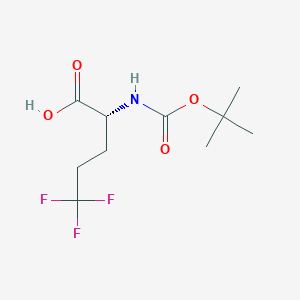
![(3aS,4R,9bR)-6-methyl-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B12443703.png)
![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443709.png)
![ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate](/img/structure/B12443719.png)
